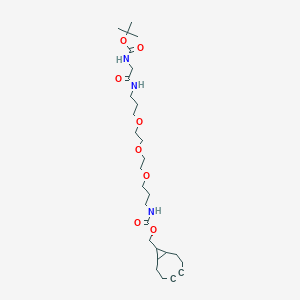

Boc-Gly-PEG3-endo-BCN

概要

説明

Boc-Gly-PEG3-endo-BCN is a compound that combines a polyethylene glycol (PEG) spacer with a bicyclo[6.1.0]nonyne (BCN) group and a Boc-protected glycine residue. This compound is primarily used in click chemistry, a class of biocompatible reactions that are highly efficient and specific. The hydrophilic PEG spacer increases solubility in aqueous media, while the BCN group is reactive with azide-tagged molecules .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Gly-PEG3-endo-BCN typically involves the following steps:

Protection of Glycine: Glycine is protected with a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions.

PEGylation: The protected glycine is then linked to a PEG3 (triethylene glycol) spacer.

Introduction of BCN Group: The BCN group is introduced to the PEGylated glycine through a series of coupling reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used.

Purification: The compound is purified using techniques such as chromatography.

Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

化学反応の分析

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The endo-BCN group undergoes rapid copper-free click chemistry with azides, forming stable triazole adducts. This reaction is central to bioorthogonal labeling applications .

| Reaction Parameter | Value/Description | Source |

|---|---|---|

| Rate constant (k) | - Ms | |

| Optimal pH | 7.0–8.5 (physiological conditions) | |

| Solvent Compatibility | Aqueous buffers, DMSO, DMF |

Mechanism :The strained alkyne in BCN reacts with azides via a pericyclic ene mechanism, avoiding cytotoxic copper catalysts . Applications include:

- Protein labeling : Conjugation with azide-modified biomolecules (e.g., biotin-azide) .

- Live-cell imaging : Real-time tracking of azide-tagged metabolites .

Boc Deprotection

The tert-butoxycarbonyl (Boc) group protects the glycine amine, enabling selective deprotection under acidic conditions:

| Condition | Reagent/Protocol | Outcome | Source |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | 20–50% TFA in DCM for 1–2 hrs | Free amine () | |

| Hydrochloric acid (HCl) | 4M HCl in dioxane, 30 min | Deprotection with minimal PEG3 cleavage |

Mechanism :Deprotection exposes the primary amine for subsequent reactions (e.g., amide bond formation) .

Amide Bond Formation

After Boc removal, the glycine amine reacts with carboxylates via carbodiimide-mediated coupling:

| Reagent System | Conditions | Yield (%) | Source |

|---|---|---|---|

| EDC/NHS | pH 6.0–7.5, RT, 2–4 hrs | 70–90 | |

| HATU/DIPEA | DMF, 0°C to RT, 1 hr | 85–95 |

Applications :

- Peptide synthesis : Conjugation to C-terminal-activated peptides .

- Antibody-drug conjugates : Site-specific linkage to lysine residues .

PEG3 Spacer Functionality

The PEG3 linker enhances solubility and reduces steric hindrance:

| Property | Impact | Source |

|---|---|---|

| Hydrophilicity | Solubility >10 mM in PBS | |

| Conformational flexibility | Enables efficient bimolecular reactions |

Stability and Storage

科学的研究の応用

Applications in Drug Development

- Targeted Drug Delivery

- Synthesis of Antibody-Drug Conjugates (ADCs)

- Molecular Imaging

Case Study 1: PROTAC Development

In a study published in EBioMedicine, researchers utilized this compound to develop a PROTAC targeting a specific oncogenic protein. The compound enabled effective degradation of the target protein, resulting in reduced tumor growth in preclinical models. The study demonstrated that PROTACs utilizing this linker could significantly improve therapeutic outcomes compared to traditional small-molecule inhibitors .

Case Study 2: ADC Efficacy

A recent investigation focused on the use of this compound in ADC formulations showed that varying the length of PEG linkers influenced drug release rates and cytotoxicity against cancer cells. The findings indicated that optimal linker length maximized therapeutic efficacy while minimizing systemic toxicity .

Data Table: Comparison of Applications

| Application | Description | Key Benefits |

|---|---|---|

| Targeted Drug Delivery | Utilizes PROTACs for selective protein degradation | Reduces off-target effects |

| Antibody-Drug Conjugates | Links cytotoxic drugs to antibodies for targeted therapy | Enhances drug delivery to cancer cells |

| Molecular Imaging | Conjugates with imaging agents for tracking biological processes | Provides real-time visualization of cellular activities |

作用機序

The mechanism of action of Boc-Gly-PEG3-endo-BCN involves its role as a click chemistry reagent. The BCN group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-tagged molecules, forming stable triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .

類似化合物との比較

Similar Compounds

Gly-PEG3-endo-BCN: Similar to Boc-Gly-PEG3-endo-BCN but without the Boc protection.

endo-BCN-PEG3-Gly: Another similar compound featuring a BCN group, a PEG3 linker, and a glycine residue.

Uniqueness

This compound is unique due to its Boc protection, which prevents unwanted reactions during synthesis. The hydrophilic PEG spacer increases solubility in aqueous media, and the BCN group is highly reactive with azide-tagged molecules, making it highly versatile for various applications .

生物活性

Boc-Gly-PEG3-endo-BCN is a specialized compound primarily used in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). This article delves into its biological activity, mechanisms of action, and applications, supported by data tables and relevant research findings.

Overview of this compound

This compound consists of a polyethylene glycol (PEG) spacer linked to a bicyclo[6.1.0]nonyne (BCN) group and a Boc-protected glycine residue. The PEG component enhances solubility in aqueous environments, while the BCN group facilitates bioorthogonal reactions with azide-tagged molecules through strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .

Targeting and Interaction

This compound serves as a linker in PROTACs and ADCs, targeting proteins that are tagged with azide groups. The SPAAC reaction allows for the formation of stable conjugates without interfering with native biological processes, making it highly suitable for therapeutic applications .

Cellular Effects

As a PROTAC linker, this compound influences cellular functions by promoting the degradation of specific target proteins. This mechanism is critical for regulating protein levels within cells, which can have therapeutic implications in diseases where protein dysregulation occurs.

The compound has been shown to exhibit favorable solubility and stability characteristics essential for its application in living systems. Its hydrophilicity ensures that it can effectively interact with various biomolecules without causing toxicity .

Experimental Data

A series of studies have evaluated the efficiency of this compound in various applications:

Dosage Effects and Metabolism

The biological activity of this compound is contingent upon its incorporation into PROTACs or ADCs. The dosage effects are primarily influenced by the target proteins involved and the overall design of the therapeutic agents. In animal models, variations in dosage have shown differential effects on protein degradation rates and therapeutic outcomes .

Transport and Distribution

The distribution of this compound within biological systems is affected by its design as part of PROTACs or ADCs. The PEG spacer enhances circulation time and reduces renal clearance, allowing for more effective delivery to target tissues .

特性

IUPAC Name |

tert-butyl N-[2-[3-[2-[2-[3-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)propoxy]ethoxy]ethoxy]propylamino]-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H47N3O8/c1-28(2,3)39-27(34)31-20-25(32)29-12-8-14-35-16-18-37-19-17-36-15-9-13-30-26(33)38-21-24-22-10-6-4-5-7-11-23(22)24/h22-24H,6-21H2,1-3H3,(H,29,32)(H,30,33)(H,31,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXNLNQWLORDDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NCCCOCCOCCOCCCNC(=O)OCC1C2C1CCC#CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H47N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。